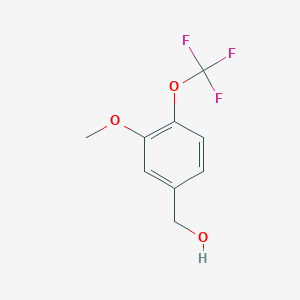

3-Methoxy-4-(trifluoromethoxy)-benzyl alcohol

Description

BenchChem offers high-quality 3-Methoxy-4-(trifluoromethoxy)-benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-4-(trifluoromethoxy)-benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-methoxy-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-14-8-4-6(5-13)2-3-7(8)15-9(10,11)12/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDZLKWEFSPEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Methoxy-4-(trifluoromethoxy)benzyl Alcohol (CAS 1261750-52-0)

[1]

Abstract

This technical guide profiles 3-Methoxy-4-(trifluoromethoxy)benzyl alcohol (CAS 1261750-52-0), a specialized fluorinated building block used in high-value medicinal chemistry programs.[1] This scaffold offers a unique combination of electronic modulation and lipophilic enhancement, leveraging the trifluoromethoxy (-OCF₃) group’s metabolic stability and the methoxy (-OMe) group’s hydrogen bond acceptor capability. This guide details its physicochemical properties, validated synthetic pathways, and strategic application in structure-activity relationship (SAR) optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The dual substitution pattern of this benzyl alcohol derivative provides a distinct "chemical fingerprint" that differentiates it from standard benzyl alcohols. The para-trifluoromethoxy group acts as a metabolic blocker while significantly increasing lipophilicity (Hansch

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | 3-Methoxy-4-(trifluoromethoxy)benzyl alcohol |

| CAS Number | 1261750-52-0 |

| Molecular Formula | C₉H₉F₃O₃ |

| Molecular Weight | 222.16 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Predicted LogP | ~2.3 - 2.6 |

| H-Bond Donors | 1 (Hydroxyl group) |

| H-Bond Acceptors | 3 (Ether oxygens + Hydroxyl) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | ~38 Ų |

Strategic Utility in Drug Design

The "Fluorine Effect" in SAR

The 3-methoxy-4-(trifluoromethoxy) motif is not merely a structural spacer; it is a functional tool for tuning drug-like properties.

-

Metabolic Blocking: The -OCF₃ group at the para position effectively blocks CYP450-mediated hydroxylation, a common clearance pathway for phenyl rings.

-

Lipophilicity Modulation: The -OCF₃ group is super-lipophilic. It allows researchers to increase membrane permeability (logP) without adding the steric bulk of a tert-butyl group.

-

Conformational Locking: The -OCF₃ group often adopts a conformation orthogonal to the phenyl ring to minimize dipole repulsion with the ortho-methoxy group, potentially locking the pharmacophore in a bioactive conformation.

Diagram 1: Physicochemical Impact Map

The following diagram illustrates the logical decision process for selecting this scaffold during lead optimization.

Caption: Decision logic for incorporating the 3-methoxy-4-(trifluoromethoxy) motif to solve specific ADME liabilities.

Synthetic Pathways & Experimental Protocols

While direct trifluoromethoxylation of alcohols is possible, it is often chemically challenging and requires expensive reagents. The most robust and scalable method for accessing CAS 1261750-52-0 is the chemoselective reduction of its corresponding aldehyde or acid precursor.

Validated Protocol: Reduction of 3-Methoxy-4-(trifluoromethoxy)benzaldehyde

Reaction Overview:

Reagents:

-

Substrate: 3-Methoxy-4-(trifluoromethoxy)benzaldehyde (CAS 86264-73-5)

-

Reductant: Sodium Borohydride (NaBH₄)[2]

-

Solvent: Methanol (MeOH) or THF/MeOH mixture

-

Quench: 1N HCl or Saturated NH₄Cl

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Methoxy-4-(trifluoromethoxy)benzaldehyde in anhydrous Methanol (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

-

Addition: Slowly add Sodium Borohydride (1.5 equivalents) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS for the disappearance of the aldehyde peak.

-

Quench: Carefully quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl) or 1N HCl until pH ~7.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The crude benzyl alcohol is typically pure enough for use (>95%) but can be purified via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Diagram 2: Synthetic Workflow

Caption: Standard reduction workflow for generating the target benzyl alcohol from its aldehyde precursor.

Handling, Stability, and Safety

Safety Data Sheet (SDS) Summary:

-

Signal Word: Warning

-

Hazard Statements:

Storage Conditions:

-

Store in a cool, dry place (2–8°C recommended for long-term storage).

-

Keep container tightly closed to prevent moisture absorption.

-

Incompatible with strong oxidizing agents and acid chlorides.[3]

Self-Validating Stability Check: Before using this reagent in critical steps (e.g., Mitsunobu reaction or conversion to benzyl bromide), verify purity via 1H NMR . The benzylic methylene protons (-CH ₂OH) should appear as a singlet/doublet around δ 4.6–4.7 ppm . The disappearance of the aldehyde proton (>9.8 ppm) confirms the integrity of the alcohol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1261750-52-0. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for OCF3 utility). Retrieved from [Link]

-

Leroux, F. R., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.[6] Current Topics in Medicinal Chemistry. Retrieved from [Link]

Chemical Architecture & Synthetic Utility of 3-Methoxy-4-(trifluoromethoxy)benzyl alcohol

A Strategic Guide for Medicinal Chemistry & Drug Development

Executive Summary

3-Methoxy-4-(trifluoromethoxy)benzyl alcohol (CAS: 1261750-52-0) represents a high-value fluorinated building block in modern medicinal chemistry. It serves as a critical scaffold for introducing the trifluoromethoxy (

This technical guide analyzes the molecule’s physicochemical profile, details a high-fidelity synthetic protocol, and explores its strategic application in structure-activity relationship (SAR) optimization.

Structural Identity & Physicochemical Profile[1][2][3]

Chemical Nomenclature & Identification[2][4]

-

IUPAC Name: [3-Methoxy-4-(trifluoromethoxy)phenyl]methanol

-

CAS Registry Number: 1261750-52-0[1]

-

Molecular Formula:

-

Molecular Weight: 222.16 g/mol [1]

-

SMILES: COc1cc(CO)ccc1OC(F)(F)F

Electronic & Steric Architecture

The molecule features a 1,3,4-substitution pattern on the benzene ring, creating a unique electronic environment governed by the interplay between the methoxy (

| Substituent | Position | Electronic Effect (Hammett | Steric/Lipophilic Impact |

| C1 | Weakly activating (alkyl-like) | Hydrogen bond donor/acceptor; synthetic handle. | |

| C3 | Activating ( | Increases electron density at ortho/para positions.[2] Moderate lipophilicity. | |

| C4 | Deactivating ( | Strong electron withdrawal via induction; unique conformational preference orthogonal to the ring. |

The Fluorine Effect:

Unlike the methoxy group, which is planar to the ring to maximize resonance, the

Synthetic Methodology

Primary Synthetic Pathway: Chemoselective Reduction

The most robust route to 3-Methoxy-4-(trifluoromethoxy)benzyl alcohol is the chemoselective reduction of its aldehyde precursor, 3-Methoxy-4-(trifluoromethoxy)benzaldehyde . This method avoids over-reduction and tolerates the sensitive

Reagents & Materials

-

Precursor: 3-Methoxy-4-(trifluoromethoxy)benzaldehyde (Purity

) -

Reductant: Sodium Borohydride (

, 0.5–1.0 equiv) -

Solvent: Anhydrous Methanol (

) or Ethanol ( -

Quench: 1M Hydrochloric Acid (

) or Saturated Ammonium Chloride (

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-Methoxy-4-(trifluoromethoxy)benzaldehyde in 30 mL of anhydrous

. Cool the solution to -

Addition: Slowly add

(15.0 mmol, 1.5 equiv) portion-wise over 15 minutes. Note: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

). Stir for 1–2 hours. -

Monitoring: Monitor reaction progress via TLC (Silica gel; Hexane/EtOAc 7:3). The starting material (

) should disappear, and a new, more polar spot ( -

Quenching: Carefully quench the reaction by adding saturated aqueous

(10 mL) or 1M -

Workup: Concentrate the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over anhydrous

, filter, and concentrate in vacuo. The crude oil usually requires no further purification but can be distilled or passed through a short silica plug if necessary.

Workflow Visualization

Figure 1: Chemoselective reduction pathway converting the aldehyde precursor to the target benzyl alcohol.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Replacing a methoxy group with trifluoromethoxy prevents O-dealkylation by Cytochrome P450 enzymes, extending the drug's half-life (

). -

Lipophilicity Modulation: The

group increases lipophilicity (

Scaffold Utility

The benzyl alcohol functionality serves as a versatile "handle" for further derivatization:

-

Alkylation: Conversion to benzyl ethers (Williamson ether synthesis).

-

Halogenation: Conversion to benzyl chlorides/bromides (using

or -

Oxidation: Re-oxidation to the aldehyde or carboxylic acid for amide coupling.

Strategic Logic Diagram

Figure 2: Structure-Property-Activity Relationship (SPAR) logic for the target molecule.

References

-

PubChem. Compound Summary: 3-(Trifluoromethoxy)benzyl alcohol (Analogous Structure & Properties). [Link][3][4]

-

Leroux, F. R., et al.The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem, 2018. (Contextual grounding on

bioisosterism). [Link]

Sources

The Trifluoromethoxy Group: A Guide to its Electronic Influence on Benzyl Alcohol Derivatives

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) group offers a unique constellation of electronic and physicochemical properties that render it a powerful tool for molecular design. This technical guide provides an in-depth exploration of the electronic effects of the trifluoromethoxy group and its resulting influence on the chemical behavior of benzyl alcohol derivatives. We will dissect the interplay of its strong inductive withdrawal and modest resonance donation, compare its effects to the well-understood trifluoromethyl (-CF3) and methoxy (-OCH3) groups, and elucidate how these electronic perturbations modulate the acidity, reactivity, and spectroscopic signatures of the benzyl alcohol scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of the trifluoromethoxy group for the rational design of novel molecules with tailored properties.

The Enigmatic Nature of the Trifluoromethoxy Group: A Duality of Effects

The trifluoromethoxy group is often described as a "lipophilic electron-withdrawing group," a designation that, while accurate, belies the nuanced electronic interactions it engages in.[1][2][3] Unlike the more straightforward trifluoromethyl group, the oxygen atom in the -OCF3 moiety introduces a fascinating electronic dichotomy.[1]

-

A Dominant Inductive Effect (-I): The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect through the sigma bond network.[4] This effect polarizes the C-F bonds, which in turn polarizes the O-C bond, ultimately drawing electron density away from the aromatic ring. This strong -I effect is a primary contributor to the group's overall electron-withdrawing character.[4]

-

A Tempered Resonance Effect (+M): The lone pairs on the oxygen atom are capable of being delocalized into the aromatic π-system, a classic +M (mesomeric) or resonance effect.[4][5] However, the potent inductive pull of the trifluoromethyl moiety significantly diminishes the electron-donating ability of the oxygen atom.[4] Consequently, the resonance donation of the -OCF3 group is considerably weaker than that of the methoxy (-OCH3) group.[1][4]

This interplay of a dominant inductive withdrawal and a weak resonance donation is the key to understanding the unique influence of the trifluoromethoxy group on aromatic systems.

Figure 1: A diagram illustrating the dual electronic nature of the trifluoromethoxy group, highlighting the dominance of the inductive effect over the resonance effect.

A Comparative Analysis: -OCF3 vs. -CF3 and -OCH3

To fully appreciate the distinct properties of the trifluoromethoxy group, a comparison with the trifluoromethyl and methoxy groups is instructive.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Hammett Constant (σp) |

| -OCH3 | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating, Ortho-, Para-directing | -0.27 |

| -CF3 | Strongly Withdrawing (-I) | Weakly Withdrawing (via hyperconjugation) | Deactivating, Meta-directing | +0.54[6] |

| -OCF3 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating, Ortho-, Para-directing | +0.35 |

Data compiled from various sources, including Leffler and Grunwald (1963) and other standard physical organic chemistry texts.

The methoxy group is a classic activating group due to the dominance of its resonance donation.[4] In stark contrast, the trifluoromethyl group is a powerful deactivator and meta-director due to its strong inductive withdrawal.[7][8] The trifluoromethoxy group occupies an interesting middle ground; it is a deactivating group due to its overall electron-withdrawing nature, yet it remains an ortho-, para-director because the lone pairs on the oxygen, however weakly, still direct electrophiles to these positions.[4]

Impact on Benzyl Alcohol Derivatives: A Deeper Dive

The electronic perturbations induced by the trifluoromethoxy group have profound consequences for the properties and reactivity of benzyl alcohol derivatives.

Acidity of the Hydroxyl Proton

The acidity of the benzylic alcohol proton is directly influenced by the stability of the corresponding benzyloxide anion. Electron-withdrawing groups on the aromatic ring stabilize this anion through delocalization of the negative charge, thereby increasing the acidity (lowering the pKa) of the alcohol.

Reactivity in Nucleophilic and Electrophilic Reactions

The electron-poor nature of the aromatic ring in trifluoromethoxy-substituted benzyl alcohols influences their reactivity in several key transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group like -OCF3 can facilitate SNAr reactions if a suitable leaving group is also present on the ring, particularly at the ortho or para positions. The -OCF3 group helps to stabilize the negatively charged Meisenheimer complex intermediate.

-

Electrophilic Aromatic Substitution (EAS): As a deactivating group, the -OCF3 substituent slows down the rate of electrophilic aromatic substitution reactions compared to benzene.[4] However, as an ortho-, para-director, it will guide incoming electrophiles to these positions.[4]

-

Oxidation of the Benzylic Alcohol: The electron-withdrawing nature of the -OCF3 group can influence the rate of oxidation of the benzylic alcohol to the corresponding benzaldehyde or benzoic acid. The precise effect will depend on the mechanism of the specific oxidizing agent used.

-

Reactions at the Benzylic Carbon: The electronic nature of the aromatic ring can impact the stability of intermediates formed at the benzylic position. For example, the formation of a benzylic carbocation would be destabilized by the electron-withdrawing -OCF3 group. Conversely, a benzylic carbanion would be stabilized.

Spectroscopic Properties

The electronic effects of the trifluoromethoxy group are also evident in the spectroscopic data of benzyl alcohol derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the aromatic ring will experience deshielding due to the electron-withdrawing nature of the -OCF3 group, resulting in a downfield shift (higher ppm) compared to unsubstituted benzyl alcohol.

-

¹³C NMR: The carbon atoms of the aromatic ring, particularly the carbon directly attached to the -OCF3 group (ipso-carbon), will show characteristic shifts. The ipso-carbon signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).[10]

-

¹⁹F NMR: This is a highly sensitive probe for trifluoromethoxy-containing compounds. The chemical shift of the -OCF3 group will provide information about its electronic environment.

-

-

Infrared (IR) Spectroscopy: The C-F stretching vibrations of the -OCF3 group typically appear as strong absorptions in the region of 1200-1000 cm⁻¹. The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring.

Synthesis of Trifluoromethoxy-Substituted Benzyl Alcohols: Experimental Protocols

The synthesis of trifluoromethoxy-substituted benzyl alcohols can be achieved through several routes, often involving the reduction of the corresponding carboxylic acids or aldehydes.[11]

Protocol: Reduction of a Trifluoromethoxy-Substituted Benzoic Acid

This protocol describes a general method for the reduction of a trifluoromethoxy-substituted benzoic acid to the corresponding benzyl alcohol using a mild reducing agent.

Materials:

-

Trifluoromethoxy-substituted benzoic acid (e.g., 4-(trifluoromethoxy)benzoic acid)

-

Diborane (BH3) solution in THF or another suitable reducing agent like lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the trifluoromethoxy-substituted benzoic acid in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: Slowly add the diborane solution (or a slurry of LiAlH4 in THF) to the stirred solution of the benzoic acid derivative via the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure trifluoromethoxy-substituted benzyl alcohol.

Figure 2: A generalized workflow for the synthesis of a trifluoromethoxy-substituted benzyl alcohol via reduction of the corresponding benzoic acid.

Applications in Drug Discovery and Materials Science

The unique properties imparted by the trifluoromethoxy group make it a valuable substituent in the design of new molecules for a variety of applications.

-

Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, which can improve the ability of a drug candidate to cross cell membranes and increase its oral bioavailability.[2][3][7]

-

Improved Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF3 group resistant to metabolic degradation.[3][7] This can lead to a longer in vivo half-life for drug molecules.

-

Modulation of pKa: As discussed, the electron-withdrawing nature of the -OCF3 group can be used to fine-tune the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-target interactions.

-

Conformational Control: The steric bulk of the -OCF3 group can influence the preferred conformation of a molecule, which can be exploited to enhance binding to a biological target.[2]

-

Materials Science: In materials science, the incorporation of the -OCF3 group can enhance the thermal and chemical stability of polymers and other materials.[12]

Conclusion

The trifluoromethoxy group is a multifaceted substituent with a complex electronic profile that offers significant advantages in molecular design. Its potent inductive electron withdrawal, coupled with a weak resonance donation, deactivates the aromatic ring of benzyl alcohol derivatives while maintaining ortho-, para-directing character. This electronic modulation leads to predictable changes in acidity, reactivity, and spectroscopic properties. For researchers in drug discovery and materials science, a thorough understanding of these effects is paramount for the rational design of novel compounds with enhanced lipophilicity, metabolic stability, and tailored reactivity. The trifluoromethoxy group will undoubtedly continue to be a valuable tool for chemists seeking to push the boundaries of molecular engineering.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed. Available from: [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Available from: [Link]

-

The Trifluoromethoxy Group: Enhancing Compound Properties in Chemistry. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

-

4-(Trifluoromethyl)benzyl Alcohol CAS 349-95-1. Shaanxi BLOOM Tech Co., Ltd. Available from: [Link]

-

Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry. Reddit. Available from: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available from: [Link]

-

Hammett equation. Wikipedia. Available from: [Link]

-

from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). Available from: [Link]

- US6462242B1 - Process for preparing benzyl alcohols and their use. Google Patents.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

3-Methoxy-4-(trifluoromethoxy)benzyl alcohol molecular weight and formula

The following technical guide is structured to serve as a primary reference for researchers in medicinal chemistry and process development. It prioritizes actionable data, synthetic logic, and physicochemical context over generic descriptions.

Strategic Utility in Fluorine-Scanning and Lead Optimization

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

At its core, 3-Methoxy-4-(trifluoromethoxy)benzyl alcohol represents a high-value "fragment" in modern drug discovery. It combines the metabolic blocking capability of the trifluoromethoxy group (–OCF₃) with the electronic modulation of the methoxy group (–OCH₃), all anchored by a versatile benzyl alcohol handle.

Core Data Table

| Property | Specification |

| Chemical Name | 3-Methoxy-4-(trifluoromethoxy)phenylmethanol |

| CAS Registry Number | 1261750-52-0 |

| Molecular Formula | C₉H₉F₃O₃ |

| Molecular Weight | 222.16 g/mol |

| Exact Mass | 222.0504 |

| Appearance | Colorless to pale yellow viscous oil (typically) |

| Solubility | High in DCM, MeOH, DMSO; Low in Water |

| SMILES | COc1cc(CO)ccc1OC(F)(F)F |

The "Fluorine Effect" in SAR

This molecule is not merely a solvent or reagent; it is a pharmacophore building block .

-

The –OCF₃ Group (Pseudohalogen): Unlike a simple fluorine atom, the trifluoromethoxy group is lipophilic (Hansch π ≈ +1.[1][2]04) and electron-withdrawing.[1] It often adopts a conformation orthogonal to the aromatic ring, creating a unique steric disruption that can improve selectivity in enzyme binding pockets (e.g., kinase selectivity).

-

The –OCH₃ Group: Positioned ortho to the –OCF₃, the methoxy group introduces a specific electronic push (resonance donation) that counters the strong withdrawal of the –OCF₃, while providing a hydrogen bond acceptor site.

-

Metabolic Stability: The 4-position blockade prevents metabolic oxidation (P450 metabolism) at the typically vulnerable para-position of the benzene ring.

Synthetic Pathways & Process Chemistry[1]

The synthesis of 3-Methoxy-4-(trifluoromethoxy)benzyl alcohol is most reliably achieved via the chemoselective reduction of its aldehyde precursor. This route is preferred over acid reduction due to milder conditions that preserve the sensitive –OCF₃ group.

Protocol: Chemoselective Reduction

Objective: Conversion of 3-Methoxy-4-(trifluoromethoxy)benzaldehyde to the target alcohol without defluorination.

Reagents:

-

Precursor: 3-Methoxy-4-(trifluoromethoxy)benzaldehyde

-

Reducing Agent: Sodium Borohydride (NaBH₄)[3]

-

Solvent: Methanol (anhydrous preferred)

-

Quench: 1N HCl or Saturated NH₄Cl

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 3-Methoxy-4-(trifluoromethoxy)benzaldehyde (1.0 eq) and Methanol (10 volumes). Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermic nature of hydride addition.

-

Addition: Add NaBH₄ (0.5 – 0.6 eq) portion-wise over 15 minutes. Note: Theoretically 0.25 eq is sufficient, but excess ensures complete conversion.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The aldehyde spot (higher R_f) should disappear; the alcohol spot (lower R_f) will appear.

-

Workup: Quench carefully with saturated NH₄Cl solution. Concentrate under reduced pressure to remove Methanol. Extract the aqueous residue with Dichloromethane (DCM).

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc/Hexanes).

Visualization: Synthetic Workflow

The following diagram illustrates the reduction pathway and potential downstream derivatizations (e.g., to a benzyl halide for coupling).

Figure 1: Synthetic workflow from aldehyde precursor to target alcohol and subsequent activation.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.00 – 7.20 ppm (m, 3H): Aromatic protons. The splitting pattern will reflect the 1,3,4-substitution.

-

δ 4.65 ppm (s or d, 2H): Benzylic methylene (–CH ₂OH). If dry, this appears as a doublet due to coupling with the hydroxyl proton; if wet/exchanged, a singlet.

-

δ 3.90 ppm (s, 3H): Methoxy group (–OCH ₃).

-

δ ~2.00 ppm (br s, 1H): Hydroxyl proton (–OH ), chemical shift varies with concentration.

-

-

¹⁹F NMR:

-

δ -58.0 ppm (s, 3F): Distinct singlet for the –OCF₃ group. Crucial Check: Ensure no other fluorine peaks exist (impurities).

-

Mass Spectrometry (MS)[5]

-

Ionization: ESI+ or EI.

-

Observed Ion: [M-OH]⁺ (loss of hydroxyl) or [M+Na]⁺ adducts are common.

-

Diagnostic: The presence of the trifluoromethoxy group does not show the typical M+2 isotope pattern of Cl/Br, but the mass defect is distinct.

Handling, Stability & Safety

While benzyl alcohols are generally stable, the fluorinated nature requires specific handling protocols.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Nitrogen/Argon). Benzyl alcohols can slowly oxidize to aldehydes upon prolonged exposure to air.

-

Hazards:

-

Skin/Eye Irritant: Standard PPE (gloves, goggles) is mandatory.

-

Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, Jones Reagent) unless the aldehyde/acid is the desired product. Avoid strong Lewis acids which might cleave the ether bonds.

-

Decision Tree: Utilization Strategy

How to use this molecule in a drug discovery campaign.

Figure 2: Strategic decision tree for incorporating the scaffold into lead compounds.

References

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (Contextual grounding for -OCF3 properties). Retrieved from [Link]

-

PubChem. (2024).[4][5] Compound Summary: Benzyl alcohol derivatives and Fluorinated scaffolds.[6] (General reference for calculation verification). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcea.org [ijcea.org]

- 4. 4-(Trifluoromethoxy)benzyl alcohol 97 1736-74-9 [sigmaaldrich.com]

- 5. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

An In-depth Technical Guide to the Solubility of Fluorinated Benzyl Alcohols in Organic Solvents

In the landscape of drug discovery and materials science, the strategic introduction of fluorine into organic molecules has become a cornerstone of molecular design.[1] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound ability to modulate a molecule's physicochemical and biological properties.[2] Fluorinated benzyl alcohols, in particular, serve as critical building blocks and versatile intermediates.[2] Their unique electronic and conformational characteristics, imparted by the most electronegative of elements, make them invaluable.

However, the very properties that make these compounds so useful also introduce significant complexity, especially concerning their solubility. For researchers, scientists, and drug development professionals, a deep understanding of how fluorinated benzyl alcohols behave in various organic solvents is not merely academic; it is a practical necessity that dictates formulation strategies, reaction conditions, and ultimately, a drug candidate's pharmacokinetic profile.[3][] This guide provides a detailed exploration of the core principles governing the solubility of these compounds, offering both theoretical insights and practical, field-proven methodologies.

The Theoretical Framework: Deconstructing the "Fluorine Effect" on Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The introduction of fluorine dramatically alters this balance through a combination of potent electronic effects, unique hydrogen bonding characteristics, and modified van der Waals interactions.

Pillar 1: Electronegativity, the C-F Bond, and pKa Modulation

Fluorine's defining feature is its supreme electronegativity (3.98 on the Pauling scale), which creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[1][5] This powerful inductive electron-withdrawing effect has a cascading impact on the entire molecule:

-

Increased Acidity of the Hydroxyl Group: By withdrawing electron density from the aromatic ring and the benzylic carbon, fluorine enhances the acidity of the hydroxyl proton.[6][7] This makes the fluorinated benzyl alcohol a significantly stronger hydrogen-bond donor compared to its non-fluorinated parent, benzyl alcohol.[8] This enhanced H-bond donating capacity is a primary driver for increased solubility in hydrogen-bond accepting solvents like ethers, ketones, and dimethyl sulfoxide (DMSO).

-

Altered Molecular Dipole Moment: The position of the fluorine atom(s) on the benzene ring significantly influences the molecule's overall dipole moment. This, in turn, affects its interaction with polar and non-polar solvents.

Pillar 2: The Dichotomy of Fluorine in Hydrogen Bonding

While fluorination enhances the H-bond donor strength of the alcohol, the fluorine atom itself is only a weak H-bond acceptor.[5][9] This is due to its tightly held electrons and low polarizability.[5] This creates a nuanced interplay of interactions:

-

Intermolecular Hydrogen Bonding: The primary interaction with most solvents is the donation of a hydrogen bond from the alcohol's -OH group to an acceptor site on the solvent molecule (e.g., the oxygen in acetone or ethanol).

-

Intramolecular Hydrogen Bonding: A key consideration, particularly for ortho-fluorinated benzyl alcohols, is the potential for an intramolecular OH···F hydrogen bond.[6][7] This internal interaction can "lock" the molecule in a specific conformation, effectively shielding the hydroxyl proton and reducing its availability to interact with solvent molecules. This can sometimes lead to a decrease in solubility compared to other isomers, as observed in some o,o'-difluorinated systems.[6][7]

Caption: Interplay of hydrogen bonding modes influencing solubility.

Pillar 3: Lipophilicity and the "Fluorous" Effect

The impact of fluorination on lipophilicity (LogP) is highly context-dependent.

-

A single fluorine substitution for hydrogen can slightly increase lipophilicity.[5]

-

However, highly fluorinated or perfluorinated compounds often exhibit both hydrophobicity (water-repelling) and lipophobicity (lipid-repelling).[10][11] This is because the low polarizability of fluorine atoms leads to exceptionally weak London dispersion forces, making them immiscible with both polar aqueous phases and non-polar hydrocarbon-based solvents.[10] This unique "fluorous" property is exploited in specialized biphasic catalysis but can be a challenge in standard organic solvents.

Quantitative Solubility Data of Representative Fluorinated Benzyl Alcohols

The following table summarizes the solubility of benzyl alcohol and several common fluorinated analogues in a range of organic solvents. Data is compiled from chemical safety data sheets and supplier information, categorized for practical use.

| Compound | Water | Ethanol | Diethyl Ether | Acetone | Chloroform | Benzene |

| Benzyl Alcohol | Moderately Soluble (~4 g/100 mL)[12][13] | Miscible[12][14] | Miscible[12] | Soluble[15] | Miscible[16] | Soluble[16] |

| 2-Fluorobenzyl Alcohol | Data not specified | Soluble | Soluble | Soluble | Soluble | Data not specified |

| 3-Fluorobenzyl Alcohol | Data not specified | Soluble | Soluble | Soluble | Soluble | Data not specified |

| 4-Fluorobenzyl Alcohol | Slightly Soluble | Soluble | Soluble | Soluble | Soluble | Data not specified |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[17]

Causality Behind the Method

This protocol is designed to be a self-validating system. By ensuring a true equilibrium is reached between the dissolved and undissolved solid, we measure the thermodynamic, or true, solubility.[18] Temperature control is critical as solubility is temperature-dependent.[19] Using a validated analytical method like HPLC ensures accurate quantification, free from interference from impurities or degradants.

Step-by-Step Protocol

-

Material Preparation:

-

Accurately weigh an excess amount of the solid fluorinated benzyl alcohol into several vials. The excess is crucial to ensure saturation is achieved.

-

Add a precise volume of the desired organic solvent to each vial.

-

Include a control vial with only the solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).[17]

-

Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required to achieve a plateau in concentration.[17]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any remaining microscopic solid particles, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. Causality: This step is critical to prevent artificially high results from undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC-UV or a similar quantitative method.

-

Prepare a calibration curve using standard solutions of the fluorinated benzyl alcohol of known concentrations.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the fluorinated benzyl alcohol in the diluted sample.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion and Outlook

The solubility of fluorinated benzyl alcohols in organic solvents is a complex interplay of inductive effects, hydrogen bonding capabilities, and conformational preferences. Fluorination is not a simple switch for tuning solubility but a precise tool that, when understood, offers unparalleled control over molecular properties. By increasing the hydrogen-bond acidity of the hydroxyl group, fluorination generally enhances solubility in H-bond accepting solvents. However, factors like intramolecular hydrogen bonding in ortho-substituted systems can counteract this effect.

For drug development professionals, a thorough experimental determination of solubility using robust methods like the shake-flask protocol is indispensable. The insights gained are fundamental to developing stable formulations, optimizing reaction yields, and ultimately achieving desired bioavailability and therapeutic efficacy.[20] As synthetic methodologies continue to provide access to increasingly complex fluorinated motifs, a foundational understanding of their solution-phase behavior will remain a critical asset in the pursuit of next-generation therapeutics and materials.

References

-

Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

Wikipedia. Biological aspects of fluorine. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]

-

ACS Publications. Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. [Link]

-

University of Southampton. Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols. [Link]

-

ACS Publications. Hydrogen Bonding in 2-Propanol. The Effect of Fluorination. The Journal of Physical Chemistry A. [Link]

-

Prajapati, R., Kumar, V. & Singh, V. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Mol Divers (2023). [Link]

-

PubMed. The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Thielemann, C., Plett, K., Linclau, B. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angew Chem Int Ed Engl. 2015;54(43):12773-7. [Link]

-

PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

-

Longdom Publishing. The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. [Link]

-

PubChem. 3-Fluorobenzylic alcohol. [Link]

-

ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?. [Link]

-

StackExchange. Why do biphasic systems of fluorous and organic solvents form?. [Link]

-

ResearchGate. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. [Link]

-

Wordpress. Specific Solvent Issues with Fluorination. [Link]

-

ScienceDirect. Exploring the impact of fluoride salts on solubility and transfer solvation thermodynamics of L-serine and L-isoleucine in. [Link]

-

Wikipedia. Benzyl alcohol. [Link]

-

Liu, Y., Lee, J.Y. On the Solubility and Stability of Polyvinylidene Fluoride. Polymers (Basel). 2022;14(13):2548. [Link]

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]

-

StackExchange. Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?. [Link]

-

Scientific & Academic Publishing. Solubility of Fluorine and Chlorine Containing Gases and Other Gases in Water at Ordinary Temperature. [Link]

-

JP XIV. Benzyl Alcohol. [Link]

-

Monomer-Polymer and Dajac Labs. Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. [Link]

-

Solubility of Things. Benzyl alcohol. [Link]

-

The Good Scents Company. Benzyl Alcohol. [Link]

-

Prospector. Benzyl Alcohol. [Link]

-

ResearchGate. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

PubChem. Benzyl Alcohol. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. ulprospector.com [ulprospector.com]

- 16. scent.vn [scent.vn]

- 17. who.int [who.int]

- 18. researchgate.net [researchgate.net]

- 19. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 20. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Strategic Asset in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool for molecular engineering. This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethoxy group in drug design. We will delve into its fundamental physicochemical properties, explore its impact on critical absorption, distribution, metabolism, and excretion (ADME) parameters, and elucidate its influence on target engagement. Through a synthesis of established principles and field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to strategically leverage the -OCF₃ moiety for the rational design of next-generation therapeutics.

Introduction: The Rise of a "Super-Halogen" in Medicinal Chemistry

The deliberate modification of molecular scaffolds with specific chemical groups is a fundamental strategy in drug design to enhance biological and physicochemical properties.[1] The introduction of fluorine and fluorinated motifs is a widely adopted practice to modulate in vitro potency while optimizing ADME properties such as metabolic stability, solubility, and bioavailability.[2][3] While the trifluoromethyl (-CF₃) group has a long and successful history in pharmaceuticals, its close relative, the trifluoromethoxy (-OCF₃) group, has garnered increasing attention for its distinct and often more advantageous characteristics.[4][5]

Often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to chlorine or fluorine, the trifluoromethoxy group offers a unique combination of features that can address common challenges in drug development.[5] Its incorporation can lead to significant improvements in a drug candidate's lipophilicity, metabolic stability, and target binding affinity, ultimately enhancing its therapeutic potential.[6][7] This guide will provide a detailed exploration of the underlying principles that make the -OCF₃ group a valuable component in the medicinal chemist's toolkit.

Physicochemical Properties: The Foundation of the Trifluoromethoxy Advantage

The trifluoromethoxy group's utility in drug design stems from its unique electronic and steric properties, which differ significantly from both its non-fluorinated analog, the methoxy group (-OCH₃), and the closely related trifluoromethyl group (-CF₃).

Electronic Effects: A Tale of Induction and Resonance

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[3] This inductive effect is more pronounced than that of a methoxy group and influences the electron distribution within the entire molecule.[7] Unlike the trifluoromethyl group, which is solely electron-withdrawing through induction, the oxygen atom in the -OCF₃ group can participate in resonance, donating electron density to an adjacent aromatic ring.[6] However, this resonance effect is significantly weaker compared to the methoxy group due to the electron-withdrawing fluorine atoms.[6] This interplay of strong inductive withdrawal and weak resonance donation gives the trifluoromethoxy group a distinct electronic signature that can be used to fine-tune the acidity or basicity (pKa) of nearby functional groups, which can be critical for target binding and solubility.[8][9]

Lipophilicity: A Key Driver of Permeability and Bioavailability

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter in drug design, influencing a molecule's ability to cross biological membranes.[3] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[2] This value is significantly higher than that of the trifluoromethyl group (π = +0.88) and the methoxy group (π = -0.02).[2][10] The enhanced lipophilicity conferred by the -OCF₃ group can lead to improved cell membrane permeability and oral bioavailability.[3][6] This makes it a powerful tool for optimizing the pharmacokinetic profile of drug candidates.[6]

Conformational Preferences: Shaping Molecular Interactions

When attached to an aromatic ring, the trifluoromethoxy group exhibits a distinct conformational preference. Due to steric hindrance between the fluorine atoms and the ortho-hydrogens of the aromatic ring, the -OCF₃ group typically adopts a conformation where it is perpendicular to the plane of the ring.[5][11] This orthogonal arrangement minimizes repulsive electrostatic interactions and can have significant implications for drug-receptor binding by influencing the overall shape of the molecule and its ability to fit into a binding pocket.[11] This contrasts with the methoxy group, which tends to be coplanar with the aromatic ring.[5]

Impact on ADME Properties: Enhancing Drug-like Characteristics

The strategic placement of a trifluoromethoxy group can profoundly and positively impact a drug candidate's ADME profile.

Metabolic Stability: Blocking Pathways of Degradation

One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability.[6][7] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[3][12] The -OCF₃ group is much less susceptible to oxidative metabolism compared to a methoxy group, which can be readily O-dealkylated. By replacing a metabolically labile methoxy group with a trifluoromethoxy group, a major metabolic pathway can be blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[13] This "metabolic switching" is a key strategy in drug design to overcome rapid clearance and improve the overall performance of a drug candidate.[13]

The following table summarizes the expected impact on metabolic stability when a trifluoromethoxy group replaces a metabolically susceptible methoxy group:

| Parameter | Drug with Methoxy Group (-OCH₃) | Drug with Trifluoromethoxy Group (-OCF₃) | Rationale for Change |

| Metabolic Pathway | Susceptible to O-dealkylation by CYP enzymes. | Resistant to oxidative metabolism. | The strong C-F bonds in the -OCF₃ group are not easily cleaved by metabolic enzymes.[3] |

| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[13] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[13] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[13] |

Membrane Permeability and Bioavailability

As discussed earlier, the high lipophilicity of the trifluoromethoxy group generally leads to increased passive diffusion across biological membranes.[3][6] This can result in improved oral absorption and bioavailability, which are desirable characteristics for many drug candidates.[6]

Role in Target Binding and Pharmacodynamics

Beyond its influence on pharmacokinetics, the trifluoromethoxy group can also play a direct role in enhancing a drug's interaction with its biological target.

Bioisosteric Replacement: Mimicking and Improving

The trifluoromethoxy group can serve as a bioisostere for other functional groups, such as a methoxy group, a hydroxyl group, or even a halogen atom in certain contexts.[6] A bioisosteric replacement aims to retain or improve the desired biological activity while optimizing other properties. Replacing a methoxy group with a trifluoromethoxy group can maintain or enhance binding affinity while simultaneously improving metabolic stability.[6] The -OCF₃ group has also been used as a bioisostere for the aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[14][15][16][17]

Modulating Hydrogen Bonding

While the oxygen atom in a methoxy group can act as a hydrogen bond acceptor, the strong electron-withdrawing effect of the fluorine atoms in the trifluoromethoxy group significantly reduces the basicity of the oxygen atom, diminishing its ability to act as a hydrogen bond acceptor.[2] This property can be strategically employed to disrupt undesirable hydrogen bond interactions with off-target proteins or to fine-tune the binding orientation within the target's active site. Conversely, the polarized C-H bond in a related group, the difluoromethoxy (-OCHF₂) group, can act as a weak hydrogen bond donor.[18]

Enhancing Binding Affinity through Hydrophobic Interactions

The lipophilic nature of the trifluoromethoxy group can lead to favorable hydrophobic interactions with nonpolar residues in the binding pocket of a target protein, thereby increasing binding affinity and potency.[2]

Synthesis and Incorporation: Practical Considerations

Despite its desirable properties, the incorporation of the trifluoromethoxy group into organic molecules can be challenging.[12] The trifluoromethoxide anion is highly unstable, making direct nucleophilic trifluoromethoxylation difficult.[12] However, significant progress has been made in developing new reagents and methodologies for the introduction of the -OCF₃ group.[11][19]

Experimental Protocol: A General Method for O-Trifluoromethylation of Phenols

The following protocol is a generalized example for the O-trifluoromethylation of phenols using an electrophilic trifluoromethylating reagent, such as a Togni reagent.

Objective: To introduce a trifluoromethoxy group onto a phenolic hydroxyl group.

Materials:

-

Phenol substrate

-

Togni's reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Solvent (e.g., Dichloromethane, DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the phenol substrate (1.0 eq.), Togni's reagent II (1.5 eq.), CuI (0.1 eq.), and 1,10-phenanthroline (0.1 eq.).

-

Add anhydrous DCM as the solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic signal in the ¹⁹F NMR spectrum confirms the incorporation of the -OCF₃ group.

Case Studies: The Trifluoromethoxy Group in FDA-Approved Drugs

The successful application of the trifluoromethoxy group is evident in several FDA-approved drugs.[19] For example, Riluzole , used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group on its benzothiazole core.

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful and versatile functional group in medicinal chemistry that offers a unique combination of properties to address key challenges in drug design.[2][12] Its ability to enhance metabolic stability, modulate lipophilicity, and influence target binding makes it a strategic choice for optimizing drug candidates.[6][7] While synthetic challenges remain, ongoing research into novel trifluoromethoxylation methods is expanding the accessibility of this valuable moiety.[11][19] As our understanding of the intricate interplay between molecular properties and biological outcomes continues to grow, the strategic application of the trifluoromethoxy group is poised to play an increasingly important role in the development of safer and more effective medicines.

Visualizations

Diagram 1: Physicochemical Property Comparison

Caption: Comparative properties of Methoxy, Trifluoromethyl, and Trifluoromethoxy groups.

Diagram 2: Metabolic Blocking Strategy

Caption: Blocking metabolic pathways with the Trifluoromethoxy group.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][1][2][12]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link][12]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][1]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link][6]

-

The Importance of Trifluoromethoxy Group in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link][3]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PMC. [Link][14]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link][20]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (2020). PMC. [Link][11]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journals. [Link][4]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC. [Link][5]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019). Loughborough University Research Repository. [Link][15]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed. [Link][16]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link][21]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. [Link][17]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). ResearchGate. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). ACS Publications. [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link][7]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2018). PMC. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ScienceOpen. [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O - trifluoromethylation of alcohols. (2021). Chemical Review and Letters. [Link][19]

-

Trifluoromethyl group. (n.d.). Wikipedia. [Link]

-

Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. (2018). CHIMIA. [Link]

-

Trifluoromethoxy-containing pharmaceutical drugs. (2021). ResearchGate. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link][10]

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. (2005). ResearchGate. [Link][8]

-

Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. (2017). PubMed. [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2022). ResearchGate. [Link]

-

Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. (2020). PMC. [Link]

-

Structures and names of trifluromethyl group containing FDA-approved drugs. (2022). ResearchGate. [Link]

-

Trifluoromethoxy group. (n.d.). Wikipedia. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Hovione. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2020). ResearchGate. [Link][9]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). ResearchGate. [Link]

-

Quantifying the ability of the CF2H group as a hydrogen bond donor. (2018). Beilstein Journals. [Link][18]

-

Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). ACS Publications. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 11. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 16. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 19. chemrevlett.com [chemrevlett.com]

- 20. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comparative Guide to the Selective Reduction of 3-Methoxy-4-(trifluoromethoxy)benzaldehyde to its Corresponding Benzyl Alcohol

Abstract

This application note provides detailed protocols for the selective reduction of 3-methoxy-4-(trifluoromethoxy)benzaldehyde to 3-methoxy-4-(trifluoromethoxy)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines two primary, highly effective methods utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). A comprehensive analysis of the mechanistic underpinnings of these reductions, step-by-step experimental procedures, and critical insights into reaction optimization and safety considerations are presented. All protocols are grounded in established chemical principles to ensure scientific accuracy and reproducibility.

Introduction

The transformation of aromatic aldehydes to their corresponding benzyl alcohols is a cornerstone of modern organic synthesis. The target molecule, 3-methoxy-4-(trifluoromethoxy)benzyl alcohol, is a particularly valuable building block. The methoxy and trifluoromethoxy substituents impart unique electronic properties that are highly sought after in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity.

Achieving a selective and high-yielding synthesis of this alcohol is therefore of considerable interest. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aldehyde, making the judicious selection of a reducing agent and reaction conditions paramount to prevent side reactions and ensure complete conversion. This application note serves as a comprehensive guide for researchers, providing both the theoretical foundation and practical protocols to successfully execute this transformation.

Mechanistic Rationale: Hydride Reduction of Aldehydes

The reduction of an aldehyde to a primary alcohol is fundamentally an addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of the hydride source is a critical decision, guided by the substrate's reactivity and the desired level of selectivity.

-

Sodium Borohydride (NaBH₄): As a mild and selective reducing agent, NaBH₄ is often the reagent of choice for the reduction of aldehydes and ketones.[1][2] Its notable compatibility with protic solvents like methanol and ethanol, combined with its relative safety, makes it highly practical for a wide range of applications.[2] The reaction proceeds through the transfer of a hydride from the borohydride complex to the carbonyl carbon.[1][3]

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): In contrast, LAH is a significantly more powerful reducing agent, capable of reducing not only aldehydes and ketones but also less reactive functional groups such as esters, carboxylic acids, and amides.[4][5] Its heightened reactivity demands the use of anhydrous aprotic solvents (e.g., diethyl ether, tetrahydrofuran) and adherence to strict safety protocols due to its violent, exothermic reaction with water.[6][7][8]

The generalized mechanism for the hydride reduction of an aldehyde is illustrated below.

Figure 1: Generalized mechanism for the hydride reduction of an aldehyde.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the reduction of 3-methoxy-4-(trifluoromethoxy)benzaldehyde using both sodium borohydride and lithium aluminum hydride.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol is highly recommended for its operational simplicity, selectivity, and favorable safety profile.

Materials:

-

3-methoxy-4-(trifluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-methoxy-4-(trifluoromethoxy)benzaldehyde in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to equilibrate the temperature to 0-5 °C.

-

Addition of NaBH₄: Slowly and portion-wise, add 2.1 g of sodium borohydride to the stirred solution over approximately 20 minutes. This controlled addition is crucial to manage the exothermic nature of the reaction and the evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize any unreacted NaBH₄. Continue addition until the solution is at a pH of ~6-7. Be aware that hydrogen gas will be evolved during this step.

-

Solvent Removal: Remove the bulk of the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Perform two additional extractions of the aqueous layer with 50 mL portions of ethyl acetate.

-

Washing and Drying: Combine all organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If further purification is required, the crude product can be subjected to column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table:

| Parameter | Value |

| Starting Material | 3-methoxy-4-(trifluoromethoxy)benzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Temperature | 0-5 °C |

| Typical Reaction Time | 1-2 hours |

| Typical Yield | >95% |

| Purity (Crude) | >90% |

Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

This protocol is intended for researchers experienced in handling highly reactive reagents. Strict anhydrous and inert atmosphere techniques are mandatory. [6][7][8]

Materials:

-

3-methoxy-4-(trifluoromethoxy)benzaldehyde

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water (H₂O)

-

15% w/v Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Oven-dried round-bottom flask

-

Oven-dried magnetic stir bar

-

Ice bath

-

Oven-dried dropping funnel

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup (Inert Atmosphere): Assemble an oven-dried 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel under a positive pressure of nitrogen or argon.

-

LAH Suspension: Carefully add 1.0 g of LAH powder to 50 mL of anhydrous THF in the flask. Stir the resulting suspension and cool the flask to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 10.0 g of 3-methoxy-4-(trifluoromethoxy)benzaldehyde in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Upon completion of the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional hour. Monitor the reaction's progress by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential and extremely cautious dropwise addition of:

-

1.0 mL of deionized water

-

1.0 mL of 15% w/v NaOH solution

-

3.0 mL of deionized water This carefully controlled sequence is designed to precipitate the aluminum salts as a filterable granular solid.

-

-

Filtration: Stir the mixture vigorously for 30 minutes, then add a spatula of anhydrous sodium sulfate and continue stirring for another 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake with fresh THF.

-